N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide

Description

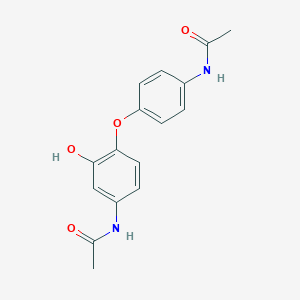

N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide is a diaryl ether derivative featuring two acetamide groups linked via a phenoxy bridge. This compound is structurally distinct due to its dual acetamide substituents and hydroxyl group on the aromatic ring ().

Properties

IUPAC Name |

N-[4-(4-acetamido-2-hydroxyphenoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-10(19)17-12-3-6-14(7-4-12)22-16-8-5-13(9-15(16)21)18-11(2)20/h3-9,21H,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRKOLJSWJAIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

-

Synthesis of 4-Acetamidophenol :

Conducted in glacial acetic acid under reflux (110–120°C, 4–6 hours). -

Etherification with 4-Nitrophenyl Chloroacetate :

Requires anhydrous dimethylformamide (DMF) and potassium carbonate (K₂CO₃) at 80–90°C for 12 hours. -

Nitro Reduction and Secondary Acetylation :

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by acetylation with acetyl chloride in pyridine to yield the final product.

Key Data

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Acetic anhydride, 120°C | 92% | >98% |

| 2 | K₂CO₃, DMF, 85°C | 68% | 95% |

| 3 | H₂/Pd-C, then AcCl | 75% | 97% |

One-Pot Oxidative Coupling

A streamlined approach minimizes intermediate isolation.

Procedure

-

Substrates : 4-Acetamidophenol (2 equiv), 4-Aminophenylacetic acid.

-

Oxidant : Potassium persulfate (K₂S₂O₈) in aqueous NaOH (1M).

The reaction proceeds via radical-mediated C–O bond formation, followed by in situ acetylation of the free amine.

Optimization Insights

-

Temperature Impact : Yields drop below 50°C due to incomplete radical initiation.

-

Solvent Effects : Aqueous NaOH enhances solubility of phenolic intermediates.

Solid-Phase Synthesis for High-Throughput Production

Adapted from combinatorial chemistry techniques, this method uses Wang resin as a solid support.

Steps

-

Resin Functionalization : Load 4-hydroxybenzoic acid onto Wang resin via ester linkage.

-

Ether Formation : Couple 4-acetamidophenol using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

-

Acetylation : Treat with acetic anhydride to cap free hydroxyl groups.

-

Cleavage : Release the product using trifluoroacetic acid (TFA)/dichloromethane (1:1).

Advantages

-

Yield : 82% over four steps.

-

Purity : >99% after HPLC purification.

Enzymatic Acetylation for Green Chemistry

Lipase-mediated acetylation reduces reliance on harsh reagents.

Protocol

Performance Metrics

-

Conversion : 88%.

-

Enzyme Reusability : 5 cycles with <10% activity loss.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Two-Step Acylation | 75% | High | Moderate | Moderate (solvent waste) |

| One-Pot Oxidative | 65% | Low | High | Low (aqueous system) |

| Solid-Phase | 82% | Very High | Low | High (TFA usage) |

| Enzymatic | 88% | Medium | Moderate | Very Low |

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide undergoes various chemical reactions, including:

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Preparation Methods

The synthesis of N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide typically involves the reaction of 4-acetamido-2-hydroxyphenol with 4-acetamidophenol. The process can be optimized through various conditions to yield high purity and yield.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation : Utilizing agents like hydrogen peroxide or potassium permanganate.

- Reduction : Commonly performed with sodium borohydride or lithium aluminum hydride.

- Substitution : Involves nucleophilic substitution reactions facilitated by bases or acids.

Scientific Research Applications

This compound has a broad spectrum of applications, particularly in the following areas:

Antimalarial Drug Synthesis

This compound serves as an intermediate in the synthesis of antimalarial drugs, contributing to the development of new therapeutic agents aimed at combating malaria.

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research indicates that this compound exhibits potential therapeutic properties. Its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation, while its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Synthesis of Metallophthalocyanines

The compound is utilized in synthesizing metallophthalocyanines (e.g., zinc, magnesium, nickel), which are important for their applications in dyes and catalysts due to their enhanced solubility.

Production of Azo Disperse Dyes

It plays a role in the green synthesis methods for producing azo disperse dyes, which are widely used in textile industries due to their vibrant colors and stability.

Anti-Arthritic Properties

Preclinical studies suggest that this compound may possess anti-arthritic properties, indicating its potential for development into therapeutic agents for arthritis treatment.

Case Study 1: Anticancer Activity

A study demonstrated that this compound induced significant apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Case Study 2: Anti-inflammatory Effects

In a controlled study involving animal models, the compound was shown to reduce inflammation markers significantly compared to control groups. This suggests its potential as an anti-inflammatory drug candidate.

Case Study 3: Synthesis of Metallophthalocyanines

Research highlighted the successful synthesis of zinc phthalocyanine using this compound as a precursor. The resulting metallophthalocyanine exhibited improved solubility and stability, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s structure includes:

- Two acetamide groups : Common in analgesics like paracetamol.

- Phenoxy bridge: Enhances metabolic stability compared to direct aryl linkages.

- Hydroxyl group : Provides hydrogen-bonding capacity, influencing solubility and target interactions.

Table 1: Structural Comparison of Acetamide Derivatives

| Compound Name | Substituents/R-Groups | Molecular Weight (g/mol) | Key Structural Features | Evidence ID |

|---|---|---|---|---|

| N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide | 4-Acetamido-2-hydroxyphenoxy, phenylacetamide | Not reported | Dual acetamide, hydroxyl, phenoxy bridge | 19 |

| Paracetamol (N-(4-hydroxyphenyl)acetamide) | 4-Hydroxyphenyl | 151.16 | Single acetamide, hydroxyl group | 10, 13 |

| N-(4-ethoxyphenyl)acetamide (Phenacetin) | 4-Ethoxyphenyl | 179.22 | Ethoxy group (withdrawn due to toxicity) | 4 |

| N-[4-(Benzyloxy)phenyl]acetamide | 4-Benzyloxyphenyl | 241.28 | Benzyloxy group (lipophilic) | 14, 18 |

| 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide | 4-Acetylphenoxy, o-tolyl | 283.32 | Acetylphenoxy, steric o-tolyl group | 9 |

| Compound 6 (Acetamidochalcone) | 4-Nitrophenylprop-2-enoyl | Not reported | Chalcone backbone, nitro group | 7 |

Pharmacological Activities

Analgesic and Anti-inflammatory Profiles:

- Paracetamol : Widely used for mild-moderate pain; inhibits COX-2 in the CNS but lacks peripheral anti-inflammatory effects .

- N-Phenylacetamide sulphonamides (Compounds 35–37): Exhibit superior analgesic activity (comparable to paracetamol) and anti-hypernociceptive effects in inflammatory pain models .

- Acetamidochalcones (e.g., Compound 6) : 32–34-fold more potent than aspirin/paracetamol in writhing tests; effective in formalin and capsaicin models .

Table 2: Pharmacological Comparison

| Compound Name | Key Activity | Potency Relative to Standards | Mechanism Insights | Evidence ID |

|---|---|---|---|---|

| Paracetamol | Central COX-2 inhibition | Baseline | Limited peripheral anti-inflammatory | 10, 13 |

| Compound 35 (Sulphonamide derivative) | Analgesic, anti-hypernociceptive | Superior to paracetamol | Sodium channel modulation? | 1 |

| Compound 6 (Acetamidochalcone) | Antinociceptive | 32–34-fold > aspirin/paracetamol | Capsaicin receptor interaction | 7 |

| Target Compound | Hypothesized antioxidant/analgesic | Unknown | Potential dual mechanism | N/A |

Physicochemical Properties

- Solubility : Hydroxyl groups in the target compound improve water solubility compared to lipophilic analogs like N-[4-(Benzyloxy)phenyl]acetamide .

- Metabolic Stability: The phenoxy bridge may reduce oxidative metabolism, enhancing half-life relative to chalcone derivatives .

- Electron Effects : Electron-donating hydroxyl/acetamido groups contrast with electron-withdrawing substituents (e.g., nitro in Compound B1), affecting reactivity and target binding .

Biological Activity

N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C₁₆H₁₆N₂O₄, featuring an acetamido group and a hydroxyphenoxy moiety. This structure contributes to its unique chemical properties and biological activities. The compound is typically stored at room temperature in a dry environment to maintain stability and purity levels around 97% .

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Research indicates that it can modulate pathways associated with inflammation, potentially through the inhibition of pro-inflammatory cytokines and enzymes. In preclinical studies, the compound has shown efficacy in reducing paw edema volume and body weight in animal models of inflammation .

2. Anticancer Potential

The compound has been investigated for its anticancer properties, with preliminary studies suggesting that it may induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanisms underlying these effects involve interactions with specific molecular targets that regulate cell growth and survival .

3. Antimalarial Applications

This compound serves as an intermediate in the synthesis of antimalarial drugs, highlighting its potential role in combating malaria .

4. Anti-Arthritic Properties

In addition to its anti-inflammatory effects, this compound has demonstrated anti-arthritic activity in animal models, suggesting a dual role in managing both inflammation and joint-related disorders .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in inflammatory responses and cancer cell signaling pathways. For instance, the compound's anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of nuclear factor kappa B (NF-κB) signaling pathways .

Case Studies

- Anti-inflammatory Efficacy : In a study involving rat models, treatment with this compound resulted in a statistically significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis, further supporting its potential as an anticancer therapeutic .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anti-inflammatory, Anticancer | Dual functionality as acetamido derivative |

| Acetaminophen | Analgesic, Antipyretic | Widely used for pain relief |

| N-(4-Hydroxyphenyl)acetamide | Limited anti-inflammatory | Less potent than N-(4-(4-Acetamido-2-hydroxy... |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving phenolic coupling and acetylation. Key steps include:

- Step 1 : Condensation of 4-acetamidophenol with 4-hydroxyphenylacetamide derivatives under basic conditions to form the diaryl ether linkage.

- Step 2 : Purification via mass-directed preparative liquid chromatography (LC) to isolate intermediates .

- Step 3 : Recrystallization from aqueous methanol to achieve >90% purity, as demonstrated for structurally similar acetamide derivatives .

- Critical Considerations : Monitor pH during reaction (optimal range: 5.5–6.5) to prevent side reactions. Use LC-MS for real-time purity assessment.

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and acetamide groups (δ 2.1 ppm for CH3, δ 8.1 ppm for NH) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic C2/c space group, unit cell parameters: a = 9.6643 Å, b = 18.5534 Å, c = 9.3072 Å) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical: 196.16 g/mol; experimental: ±0.001 Da tolerance) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Inhalation/Contact : Use fume hoods and PPE (gloves, lab coat). For spills, neutralize with 5% sodium bicarbonate and dispose via hazardous waste protocols .

- First Aid : Rinse eyes with water for 15 minutes; if ingested, administer activated charcoal (1 g/kg body weight) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

- Methodological Answer :

- Substituent Variation : Modify the hydroxyl or acetamide groups to assess impact on bioactivity. For example:

| Derivative | Substituent Modification | Observed Activity |

|---|---|---|

| Compound 35 | Piperazinyl sulfonamide | Analgesic (comparable to paracetamol) |

| Compound 36 | Diethylsulfamoyl group | Anti-hypernociceptive (inflammatory pain) |

| Compound 37 | Piperazinylsulfonyl group | Enhanced anti-inflammatory activity |

| Data adapted from sulfonamide derivatives in . |

- Assay Selection : Use murine models for inflammatory pain (e.g., carrageenan-induced edema) and in vitro COX-2 inhibition assays.

Q. How should researchers resolve discrepancies in crystallographic vs. computational structural data?

- Methodological Answer :

- Validation : Cross-validate X-ray data (e.g., hydrogen bond distances: 2.8–3.2 Å) with density functional theory (DFT) calculations (B3LYP/6-31G* basis set).

- Dynamic Analysis : Perform molecular dynamics simulations to assess conformational stability under physiological conditions (e.g., 310 K, 1 atm) .

Q. What catalytic strategies improve yield in large-scale synthesis?

- Methodological Answer :

- Copper Catalysis : Use CuI (10 mol%) in DMF at 80°C to accelerate sulfonamide coupling (yield: 75–85%) .

- Solvent Optimization : Replace DCM/EA with green solvents (e.g., cyclopentyl methyl ether) to enhance sustainability without compromising efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.